molecular formula C28H24O16 B1254111 2'-O-galloylhyperin CAS No. 69624-79-9

2'-O-galloylhyperin

Cat. No.: B1254111
CAS No.: 69624-79-9
M. Wt: 616.5 g/mol
InChI Key: PXGWEUQZDRUMRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-O-galloylhyperin is a flavonoid glycoside derived from quercetin, a naturally occurring polyphenolic compound found in various fruits, vegetables, and grains. This compound is known for its antioxidant properties and potential health benefits, making it a subject of interest in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quercetin 3-(2-galloylglucoside) typically involves the glycosylation of quercetin with a galloylglucoside donor. One common method includes the use of enzymatic synthesis, where specific enzymes catalyze the attachment of the galloylglucoside moiety to quercetin . Another approach involves chemical synthesis using protecting groups to ensure selective glycosylation at the desired position .

Industrial Production Methods

Industrial production of quercetin 3-(2-galloylglucoside) often employs biotechnological methods, including the use of microbial fermentation and plant cell cultures. These methods allow for the large-scale production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2'-O-galloylhyperin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions include various quercetin derivatives, such as quercetin glucuronides and quercetin sulfates, which exhibit different biological activities and properties .

Scientific Research Applications

2'-O-galloylhyperin has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of quercetin 3-(2-galloylglucoside) involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to quercetin 3-(2-galloylglucoside) include:

Uniqueness

2'-O-galloylhyperin is unique due to its specific glycosylation pattern, which imparts distinct biological activities and properties. Its galloylglucoside moiety enhances its antioxidant capacity and potential therapeutic effects compared to other quercetin derivatives .

Properties

IUPAC Name

[2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O16/c29-8-18-21(37)23(39)26(43-27(40)10-4-15(34)20(36)16(35)5-10)28(42-18)44-25-22(38)19-14(33)6-11(30)7-17(19)41-24(25)9-1-2-12(31)13(32)3-9/h1-7,18,21,23,26,28-37,39H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGWEUQZDRUMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Quercetin 3-(2-galloylglucoside)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037367
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

69624-79-9
Record name Quercetin 3-(2-galloylglucoside)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037367
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

208 - 210 °C
Record name Quercetin 3-(2-galloylglucoside)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037367
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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